Product packaging for bacteriophage T4 gene 11 protein(Cat. No.:CAS No. 147258-50-2)

bacteriophage T4 gene 11 protein

Cat. No.: B1176601
CAS No.: 147258-50-2
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Description

Overview of Bacteriophage T4 Life Cycle and Morphogenesis

The life cycle of Bacteriophage T4 is exclusively lytic, meaning it culminates in the destruction of the host bacterial cell. wikipedia.orgslideshare.net The process begins with the attachment of the phage to the surface of an E. coli cell, followed by the injection of its double-stranded DNA genome into the host's cytoplasm. byjus.com The phage then hijacks the host cell's machinery to replicate its own genetic material and synthesize its constituent proteins. byjus.com

The morphogenesis of Bacteriophage T4 is a complex process involving the sequential assembly of its major components. nih.gov More than 40 different proteins come together to form the mature virion, which consists of a prolate icosahedral head encapsulating the 172-kbp dsDNA genome, a contractile tail, and tail fibers. nih.gov The head, tail, and long tail fibers are assembled independently before they are joined to create a mature phage. nih.gov This intricate assembly ensures the production of a functional virus capable of infecting new host cells. The entire lytic cycle, from infection to lysis, takes approximately 30 minutes at 37°C, resulting in the release of 100-150 new viral particles per infected host. slideshare.net

Architecture of the Bacteriophage T4 Tail and Baseplate

The tail of Bacteriophage T4 is a sophisticated structure responsible for host recognition, attachment, and DNA delivery. nih.gov It consists of a contractile sheath surrounding a rigid inner tube, all connected to a complex baseplate at the distal end. nih.gov The tail is approximately 925 Å long and 240 Å in diameter. byjus.com

The baseplate is a multiprotein molecular machine that plays a critical role in the initial stages of infection. nih.gov It has a hexagonal, dome-like structure with a diameter of about 520 Å and a height of 270 Å. nih.govnih.gov The baseplate is composed of a central hub and six surrounding wedges. nih.gov Attached to the periphery of the baseplate are six long tail fibers (LTFs) and six short tail fibers (STFs). nih.gov The LTFs are the primary sensors for recognizing host cell receptors, while the STFs, which are initially folded beneath the baseplate, unfold upon host recognition to bind irreversibly to the cell surface. nih.gov This irreversible binding triggers a conformational change in the baseplate from a dome to a star shape, leading to the contraction of the tail sheath and the injection of the viral DNA into the host cell. nih.govresearchgate.net

Identification and Significance of Bacteriophage T4 Gene 11 Protein (gp11)

The this compound (gp11) is a crucial component of the baseplate. utmb.edu It is one of the wedge proteins that assemble sequentially to form the baseplate structure. nih.gov Specifically, gp11 serves as the interface connecting the short tail fibers (composed of gp12) to the baseplate, interacting with the gp10 trimer. researchgate.netuniprot.org This connection is vital for the irreversible attachment of the phage to the host cell surface. utmb.edunih.gov

The significance of gp11 lies in its essential role in the final and irreversible step of host cell adsorption. utmb.edu Without a functional gp11, the short tail fibers cannot properly attach to the baseplate, rendering the phage particle defective and unable to complete a successful infection. utmb.edu The protein exists as a homotrimer, a structural feature common to several T4 tail proteins that facilitates the assembly and stability of the tail apparatus. utmb.eduuniprot.org

Historical Context of gp11 Research within Phage Assembly Studies

Research on bacteriophage T4 and its assembly has been ongoing since the 1940s, with the "T-even" phages (T2, T4, and T6) serving as primary model organisms. nih.govbritannica.com Early studies using electron microscopy provided the first glimpses into the complex structure of these viruses. nih.gov The development of genetic techniques, such as the use of mutants, allowed researchers to dissect the functions of individual genes and their protein products in the assembly process. wikipedia.org

The study of gp11 is situated within this broader history of phage morphogenesis research. The identification of the genes responsible for the various structural components of the T4 tail was a significant step. Subsequent biochemical and structural studies focused on understanding how these proteins interact to form the functional tail and baseplate. The crystal structure of gp11 was eventually determined, providing high-resolution insights into its trimeric structure and how it connects the short tail fibers to the baseplate. researchgate.net This body of research has not only illuminated the assembly of bacteriophage T4 but has also provided fundamental principles of protein-protein interactions and self-assembly in complex biological systems.

FeatureDescription
Virus Bacteriophage T4
Family Myoviridae
Host Escherichia coli
Life Cycle Lytic
Genome 172-kbp double-stranded DNA

Properties

CAS No.

147258-50-2

Molecular Formula

C3HN3O5

Synonyms

bacteriophage T4 gene 11 protein

Origin of Product

United States

Molecular Biology and Expression of Bacteriophage T4 Gene 11 Protein

Gene Locus and Transcriptional Regulation of Gene 11

The bacteriophage T4 genome is a linear double-stranded DNA molecule of 168,903 base pairs, encoding approximately 300 gene products. nih.gov These genes are expressed in a temporally regulated cascade, categorized as early, middle, and late genes. nih.gov Gene 11, encoding the baseplate structural protein gp11, is classified as a late gene, as its product is required during the final stages of the phage life cycle for the assembly of new virion particles.

The transcription of T4 late genes is a complex process that depends on the phage's own DNA replication machinery and specific phage-encoded proteins that modify the host's RNA polymerase. nih.gov Unlike early and middle genes, which are transcribed from promoters recognized by the host's standard sigma factor (σ⁷⁰) or a modified version of it, late gene transcription requires a novel, T4-specific sigma factor, gp55. exlibrisgroup.com

The activation of late promoters is mechanistically unique and linked to ongoing phage DNA replication. The T4 DNA polymerase sliding clamp, known as gp45, acts as the transcriptional activator for late genes. exlibrisgroup.com The gp45 clamp is loaded onto the phage DNA and slides along the template. It interacts with the RNA polymerase that has the T4 late sigma factor, gp55, and a co-activator protein, gp33, bound to it. This interaction facilitates the recruitment of the RNA polymerase to the late promoters, initiating the transcription of genes like gene 11. exlibrisgroup.com This mechanism ensures that the structural components of the phage are synthesized only after the phage has successfully replicated its genetic material.

Post-Transcriptional and Translational Control Mechanisms for gp11

Bacteriophage T4 employs a variety of sophisticated post-transcriptional and translational control mechanisms to fine-tune the expression of its genes. nih.govnih.gov These include regulated mRNA degradation and the inhibition of translation initiation by specific RNA-binding proteins. nih.govnih.gov

A key player in T4 post-transcriptional regulation is the RegB endonuclease, which cleaves early T4 mRNAs primarily within GGAG or GGAU sequences, often found in Shine-Dalgarno regions, thereby controlling their stability and translation. nih.gov Another regulatory protein, RegA, acts as a translational repressor for a subset of early genes by binding to their mRNA and blocking ribosome access. nih.govnih.gov Furthermore, the stability of middle and late T4 mRNAs is influenced by the product of the dmd gene. nih.gov

Strategies for Recombinant Expression and Purification of gp11

The study of gp11's structure and function has been facilitated by its successful production and purification using recombinant DNA technology. nih.gov

Expression Systems: A common strategy involves cloning the coding sequence of gene 11 into a plasmid vector for expression in Escherichia coli, the natural host for bacteriophage T4. nih.govfrontiersin.org This approach allows for high-level production of the protein. To overcome issues of insolubility or low yield that can occur with overexpression, various strategies can be employed. These include testing different E. coli expression strains, optimizing induction conditions (e.g., temperature, inducer concentration), and using fusion tags like the His-tag or His-SUMO to improve solubility and simplify purification. frontiersin.org For proteins that prove toxic or remain insoluble in bacterial hosts, yeast-based cell-free expression systems offer a viable alternative. frontiersin.org

Purification Methods: A key step in obtaining functional gp11 is a robust purification protocol. A published method for recombinant gp11 involves chromatography on hydroxyapatite, which yields a protein that is active in in vitro complementation assays. nih.gov In these assays, the purified gp11 can transform defective phage particles that lack the protein into infectious virions. nih.gov

General purification strategies for T4 structural proteins often involve multiple chromatography steps to achieve high purity. nih.gov Affinity chromatography, utilizing tags like the N-terminal His-tag, is a common first step, followed by size-exclusion chromatography to separate the protein from aggregates and other contaminants. frontiersin.orgnih.gov It is crucial that the purification is performed under conditions that preserve the native conformation of the protein, which is essential for its biological activity. nih.gov Gel filtration studies have indicated that the biologically active form of gp11 is a trimer. nih.gov

ParameterDescriptionSource(s)
Full Name Baseplate structural protein Gp11 cusabio.com
Organism Enterobacteria phage T4 cusabio.com
Amino Acid Count 219 cusabio.com
Biological Form Trimer nih.gov
Structural Class α/β structural protein nih.gov
Secondary Structure Contains ≥20% α-helical segments and ~30% β-structure nih.gov
StrategyDescriptionSource(s)
Host System Escherichia coli nih.govfrontiersin.org
Alternative System Yeast-based cell-free expression frontiersin.org
Expression Vector Plasmid-based nih.govfrontiersin.org
Fusion Tags His-tag, His-SUMO tag frontiersin.org
Purification Method Hydroxyapatite Chromatography nih.gov
General Methods Affinity Chromatography, Size-Exclusion Chromatography frontiersin.orgnih.gov

High Resolution Structural Elucidation of Bacteriophage T4 Gene 11 Protein

Overall Monomer and Oligomer Architecture of gp11

In its functional state, the bacteriophage T4 gene 11 protein exists as a homotrimer. nih.govmsu.ru Each individual gp11 monomer is a polypeptide chain consisting of 218 amino acid residues. nih.govutmb.edu These three monomers assemble into a stable trimeric complex with approximate dimensions of 78 × 78 × 72 Å. msu.ru This trimeric structure is essential for its function within the larger baseplate assembly, where it forms a complex with gene product 10 (gp10). nih.govmsu.ru The oligomeric nature of gp11 is a common feature among phage structural proteins, providing stability and functional versatility. nih.govpnas.org

PropertyDescriptionSource(s)
Chemical Formula Protein nih.govutmb.edu
Monomeric Composition 218 amino acid residues nih.govutmb.edu
Oligomeric State Homotrimer nih.govmsu.ru
Approximate Dimensions 78 Å x 78 Å x 72 Å msu.ru
Molecular Location Baseplate wedge, at the vertices of the hexagonal rim msu.runih.gov
Primary Function Connects short tail fibers to the baseplate nih.govutmb.edu

Identification of Distinct Structural Domains in gp11 (e.g., N-terminal, Finger, Beta-Annulus)

N-terminal Domain: This domain, encompassing residues 12-64, forms a central, parallel coiled-coil structure when the protein trimerizes. nih.govmsu.ru This alpha-helical arrangement sits (B43327) at the core of the molecule, providing a rigid scaffold. msu.ru

Finger Domain: The middle domain, also referred to as the "finger" domain (residues 80-188), is a seven-stranded, antiparallel, skewed beta-roll containing one long alpha-helix. msu.ru This domain represents a unique protein fold. msu.ru In the trimeric structure, the three finger domains emanate from the central coiled coil. nih.govutmb.edu

C-terminal Beta-Annulus Domain: Formed by two non-contiguous stretches of the polypeptide chain (residues 65-79 and 189-219), this domain adopts a topology similar to the "foldon" domain of the T4 fibritin protein. nih.govmsu.ru This domain is crucial for the trimerization of the gp11 monomers. nih.govutmb.edu

DomainResidue RangeKey Structural FeaturesSource(s)
N-terminal Domain 12-64Forms a parallel alpha-helical coiled coil in the trimer nih.govmsu.ru
Finger Domain 80-188Seven-stranded, antiparallel, skewed beta-roll with a long alpha-helix msu.ru
Beta-Annulus (C-terminal) 65-79 and 189-219Fibritin foldon-like topology; antiparallel beta-barrel nih.govmsu.ru

Structural Determinants for gp11 Homotrimerization

The primary structural determinant for the assembly of gp11 into a homotrimer is its C-terminal domain. nih.govutmb.edu The specific fold of this domain, known as a beta-annulus, is structurally analogous to the C-terminal trimerization domain of the T4 fibritin protein, often called the "foldon" domain. nih.govmsu.ru The fibritin foldon is a well-characterized motif known to initiate and stabilize the trimerization of fibrous proteins. nih.gov The intertwining of the C-terminal domains from three separate gp11 monomers creates a highly stable core structure that locks the subunits together, allowing the N-terminal and finger domains to be correctly oriented for their function within the baseplate. nih.govutmb.edu

Conformational Dynamics of gp11 and their Functional Implications

The conformational dynamics of gp11 are intrinsically linked to the function of the entire T4 baseplate during host cell infection. nih.govpnas.orgnih.gov The baseplate is a dynamic structure that undergoes a significant, large-scale conformational transformation from a high-energy, hexagonal (or dome-shaped) state to a lower-energy, star-shaped state upon irreversible binding to the host cell surface. nih.govpnas.orgnih.gov

This structural transition is the mechanical trigger for the contraction of the tail sheath, which drives the central tail tube through the bacterial cell wall, ultimately leading to the ejection of the viral DNA into the host's cytoplasm. pnas.org As a key component of the baseplate wedges, gp11 participates in this concerted rearrangement. nih.gov The signal initiated by the long tail fibers binding to the host receptor is transmitted through the baseplate components, including the (gp10)₃-(gp11)₃ complex, to the short tail fibers. nih.gov The conformational changes within gp11 and its associated proteins are therefore crucial for communicating the state of host recognition to the DNA ejection machinery, ensuring that the viral genome is released only upon successful and irreversible attachment. nih.govpnas.org

Role of Bacteriophage T4 Gene 11 Protein in Baseplate Assembly

Sequential Assembly Pathway of the Baseplate Wedge

The assembly of the bacteriophage T4 tail is a meticulously ordered process, with the baseplate forming through the convergence of independent subassembly pathways. nih.gov The main structure of the baseplate is composed of six wedges arranged around a central hub. nih.govpnas.org The assembly of each wedge follows a strict sequential pathway, involving seven different gene products. nih.govnih.gov

The proteins assemble in the specific order: gp10, gp7, gp8, gp6, gp53, and gp25. nih.gov An interesting exception to this rigid sequence involves gp11, which can bind to gp10 at any point during the wedge's formation. nih.gov Once the six wedges have formed and associated with the central hub, the assembly is further stabilized by the addition of other proteins to the periphery. nih.govpnas.org It is at this later stage that the complex of gp11 and the short tail fiber protein, gp12, binds to the baseplate, contributing to the stability of the dome-shaped structure. pnas.orgnih.gov

Table 1: Sequential Assembly of the T4 Baseplate Wedge

Step Component Added Interacting Partner(s) Notes
1 gp10 Forms the initial foundation of the wedge. nih.govnih.gov
2 gp7 Binds to gp10, forming a backbone for the wedge. nih.gov
3 gp8 Binds sequentially after gp7. nih.gov
4 gp6 Binds sequentially after gp8. nih.gov
5 gp53 Binds to complete the main wedge structure. nih.gov Binds adjacent wedges together in the full baseplate. pnas.org
6 gp25 Final protein to complete the core wedge complex. nih.gov

Specific Interactions between gp11 and other Baseplate Components (e.g., gp10, gp12)

The function of gp11 is defined by its precise interactions with other key baseplate proteins, primarily gp10 and gp12. Gp11 exists as a trimer, and this trimeric structure interacts with a trimer of gp10 and a trimer of gp12, which itself forms the short tail fiber (STF). uniprot.org This interaction forms a (gp10)₃–(gp11)₃–(gp12)₃ module that functions as a unit at the baseplate periphery. nmitaylor.com

The interaction between gp11 and gp10 is exceptionally strong, so much so that its binding constant has been difficult to measure experimentally. nih.gov Structural studies have identified the specific domains responsible for these interactions:

gp11-gp10 Interaction : The primary attachment site for gp11 on gp10 is Domain III of gp10, which has a distinct three-finger-like structure. nih.gov On gp11, the N-terminal domain is crucial for this interaction. While the deletion of the first 17 N-terminal amino acids still permits the formation of a functional protein, the complete removal of the N-terminal domain (64 residues) prevents its incorporation into the baseplate, indicating its essential role in forming a stable complex. nih.gov Older studies also suggested the carboxyl termini of gp11 were required for the interaction with gp10. nih.gov

gp11-gp12 Interaction : Gp11 acts as the direct interface between the main body of the baseplate and the short tail fibers (gp12). uniprot.orgutmb.edu The gp12 fiber physically wraps around the gp11 trimer. nmitaylor.com This interaction is critical, as gp11 helps to bend the STFs and position them correctly underneath the baseplate in its infectious, dome-shaped state. nih.gov The interaction involves the N-terminal motif of gp12 binding to gp11. nmitaylor.com

The central domain of the gp10 trimer is believed to be responsible for the interaction with gp11. nih.gov The architecture of gp10 is such that its Domain II serves as an adaptor for binding gp12, while Domain III binds gp11, effectively allowing gp10 to connect both components at the edge of the baseplate. nih.gov

Mechanisms of gp11 Integration into the Baseplate Macromolecular Complex

The integration of gp11 into the baseplate is a finely tuned process essential for the completion of the virion's tail structure. Gp11 functions as a homotrimer, and its ability to trimerize is a prerequisite for its function. nih.govresearchgate.net The C-terminal β-annulus domain of the gp11 monomer is likely responsible for driving this trimerization. utmb.edu

The integration into the larger baseplate structure is highly dependent on the protein's N-terminal domain. nih.gov Even if the gp11 trimer forms correctly, the absence of this N-terminal domain results in a complete failure to incorporate into the baseplate structure. nih.gov This indicates that the N-terminal domain contains the specific recognition sites or contributes to the necessary conformation for binding to its partners in the baseplate, particularly gp10.

Pulse-chase experiments and structural analyses suggest that the gp11 and gp12 proteins attach to the baseplate as a pre-formed complex. pnas.orgnih.gov This gp11-gp12 complex binds to the periphery of the baseplate after the six primary wedges have already assembled around the central hub, representing one of the final steps in baseplate construction. pnas.org This addition of the gp11-gp12 module to each of the six gp10 proteins on the baseplate periphery completes the structure and prepares it for tail tube polymerization. nih.govnih.gov

Functional Consequences of gp11 Integration on Baseplate Integrity

The incorporation of gp11 into the baseplate has significant functional consequences for the structural integrity and signaling capacity of the entire assembly.

Stabilization of the Baseplate : A primary role of the integrated gp11-gp12 complex is to stabilize the baseplate in its metastable, "high-energy" dome-shaped configuration. pnas.org This conformation is essential for the virus to be infectious. pnas.orgutmb.edu The binding of gp11 adds to the network of interactions holding the six wedges together.

Role in Infection Signaling : Gp11 is a key component in the signal transduction pathway that triggers infection. Upon recognition of a host cell by the long tail fibers, a signal is transmitted through the baseplate, leading to a massive conformational change from a dome to a star-shaped structure. researchgate.netutmb.edu This signal is believed to be communicated along an axis from gp9 (connected to the long tail fibers) through gp10 and directly to gp11 and the short tail fibers (gp12). utmb.edu This cascade of events ultimately leads to the irreversible attachment of the short tail fibers to the host cell surface and the contraction of the tail sheath. researchgate.net

Mechanistic Function of Bacteriophage T4 Gene 11 Protein in Host Recognition and Dna Ejection Signaling

gp11 as an Interface between Short Tail Fibers and the Baseplate

The gene 11 protein functions as a crucial structural adapter, physically connecting the short tail fibers (STFs), composed of gp12, to the peripheral wedge of the baseplate. utmb.eduresearchgate.net Gp11 is a homotrimer, with each monomer consisting of 218 amino acid residues folded into three distinct domains. researchgate.netnih.gov The N-terminal domains of the three monomers form a central, parallel coiled-coil, which is surrounded by the middle 'finger' domains. researchgate.netnih.gov The C-terminal domains form a β-annulus structure that is responsible for the trimerization of the protein. researchgate.netnih.gov

The interaction of gp11 with other baseplate proteins is highly specific. The three 'finger' domains of the gp11 trimer clamp onto domain III of the gp10 trimer, another key baseplate wedge protein. nih.gov In the pre-attachment state, the short tail fibers are in a bent conformation, and their 'knee' region is attached to the N-terminal domain and one of the fingers of gp11. nih.govnih.gov This intricate arrangement positions the STFs, which are folded under the baseplate before infection, for their subsequent role in host cell binding. nih.govnih.gov The structural similarities between gp10, gp11, and gp12 suggest an evolutionary relationship, likely arising from gene triplication, to form a functional module at the baseplate's periphery. nih.gov

Table 1: Structural and Interaction Details of Bacteriophage T4 gp11

Characteristic Description References
Quaternary Structure Homotrimer nih.gov, researchgate.net, nih.gov
Monomer Size 218 amino acid residues nih.gov, researchgate.net
Domain 1 (N-terminal) Forms a central, trimeric, parallel coiled-coil. Interacts with the 'knee' of the short tail fiber (gp12). nih.gov, nih.gov, researchgate.net
Domain 2 (Middle) 'Finger' domains that emanate from the C-terminal domain. Clamps onto domain III of gp10. nih.gov, nih.gov, researchgate.net
Domain 3 (C-terminal) β-annulus domain responsible for trimerization. nih.gov, researchgate.net
Primary Interaction Partners Gene product 10 (gp10) and Gene product 12 (gp12 - short tail fiber). nih.gov, utmb.edu

Role in Irreversible Adsorption to Host Cell Surface Receptors

The initial attachment of bacteriophage T4 to its Escherichia coli host is mediated by the long tail fibers (LTFs), which reversibly bind to receptors on the bacterial surface. researchgate.netnmitaylor.compnas.org This initial, reversible binding allows the phage to 'scan' the cell surface for an optimal injection site. nih.gov Once a suitable location is found, a signal is transmitted to the baseplate, leading to the deployment of the short tail fibers (STFs). nih.gov

The STFs, anchored to the baseplate via gp11, are responsible for the subsequent irreversible binding to the host cell's core lipopolysaccharide (LPS) region. researchgate.netnih.govpnas.org The unfolding and binding of the STFs lock the phage onto the host cell surface, making the attachment permanent and committing the phage to infection. researchgate.netpnas.orgnih.gov Therefore, gp11's role in connecting the STFs to the baseplate is indispensable for this critical step of irreversible adsorption. nih.govresearchgate.net The loss of gp11 results in defective phage particles that are unable to complete a successful infection. nih.gov

Communication of Host Binding Signal through gp11 to the Baseplate

The process of infection is initiated by a sophisticated signaling cascade that travels from the tips of the long tail fibers to the phage head, triggering DNA release. pnas.org The binding of the LTFs to the host cell receptors induces a conformational change in the LTF-associated protein, gp9. nih.gov This change is believed to initiate the larger conformational transition of the entire baseplate. nih.gov

The signal is then propagated through the interconnected proteins of the baseplate periphery. researchgate.netnih.gov The events leading from host recognition to DNA ejection are communicated along the trimeric (gp9)₃, through the trimeric baseplate protein (gp10)₃, and subsequently to the trimeric (gp11)₃ and the trimeric short tail fibers. researchgate.netnih.gov Cryo-electron microscopy studies have shown that the gp10-gp11-gp12 complex rotates as a single unit during the baseplate transformation, indicating that these proteins act in concert to transmit the binding signal. nmitaylor.com This coordinated movement ensures the efficient and rapid relay of the host-binding signal, a crucial step for the subsequent structural rearrangements.

Contribution of gp11 to Baseplate Conformational Changes Triggering Tail Contraction and DNA Ejection

The binding of the short tail fibers to the host cell culminates in a dramatic conformational change in the baseplate, transforming it from a hexagonal or dome-shaped structure to a star-shaped configuration. researchgate.netnih.govpnas.org This transformation is the direct trigger for the contraction of the tail sheath and the subsequent ejection of the phage DNA into the host cytoplasm. pnas.orgembopress.org

Table 2: Conformational States of gp11 During Host Infection

State Baseplate Conformation gp11 Orientation Interaction with gp12 Functional Outcome References
Pre-attachment Hexagonal / Dome-shaped C-terminal domain points away from the phage head. The 'knee' of the bent STF is attached to gp11, and another part of the STF is wrapped around gp11. STFs are stowed and ready for deployment. nih.gov, nmitaylor.com, researchgate.net
Post-attachment Star-shaped C-terminal domain points towards the phage head (after ~100° rotation of the gp10-gp11 unit). Dissociates from the wrapped portion of the STF, which extends towards the host cell. Triggers tail sheath contraction and DNA ejection. nmitaylor.com, researchgate.net

Protein Protein Interaction Networks of Bacteriophage T4 Gene 11 Protein

Characterization of the gp11-gp10 Interaction

The association between gene product 11 (gp11) and gene product 10 (gp10) represents the initial and crucial step in the assembly of the six wedge structures of the bacteriophage T4 baseplate. nih.gov This interaction forms the gp10-gp11 complex, which constitutes the tail pins located at the corners of the hexagonal baseplate. nih.gov

The stoichiometry of the gp10-gp11 complex has been determined to be a 3:3 molar ratio, meaning it is composed of a gp10 trimer and a gp11 trimer. nih.gov The molecular weight of the purified complex is approximately 284,000 ± 7,000 Da, which aligns with the expected weight of a (gp10)₃(gp11)₃ complex. nih.gov Studies involving deletion variants have indicated that the central domain of the gp10 trimer is responsible for this interaction with the gp11 trimer. nih.gov

The formation of the gp10-gp11 complex is a stable and essential prerequisite for the subsequent addition of other wedge proteins in the assembly pathway. nih.govnih.gov Interestingly, while the deletion of the first 17 N-terminal amino acid residues of gp11 still allows for the formation of a functionally active protein, this region is thought to be essential for the stable formation of the gp10-gp11 complex during the initial stages of baseplate assembly in vivo. nih.gov Furthermore, experiments have shown that the carboxyl termini of the gp11 subunits are directly involved in the interaction with gp10. nih.gov Treatment of gp11 with proteases that remove these terminal residues results in a loss of its ability to form the complex with gp10. nih.gov Once gp11 is part of the P(10/11) complex, it becomes resistant to this proteolytic degradation. nih.gov

Interaction with Short Tail Fibers (gp12)

Gene product 11 (gp11) serves as the direct connection point between the baseplate and the short tail fibers (STFs), which are themselves homotrimers of gene product 12 (gp12). uniprot.orgnih.gov The gp11 trimer interacts with the gp12 trimer, effectively anchoring the STFs to the peripheral structure of the baseplate. uniprot.orguniprot.org

This interaction is not merely structural; it is also dynamic and crucial for the infection process. In the pre-infection, or dome-shaped conformation of the baseplate, the STFs are bent and folded underneath the baseplate. nih.gov It is suggested that gp11 facilitates this bending and positioning of the STFs by attaching to a kinked region of the fibers. nih.gov Upon attachment of the long tail fibers to the host cell surface, a conformational change is triggered. nih.gov One of the key steps in this transition is the release of gp11's hold on the hinge region of the short tail fibers, allowing them to extend and bind to the lipopolysaccharide (LPS) core of the host cell. nih.gov This ultimately leads to the contraction of the tail sheath and injection of the viral DNA. nih.govnih.gov

Identification of Other Direct and Indirect Interacting Partners within the Baseplate

The assembly of the bacteriophage T4 baseplate is a highly orchestrated and sequential process. nih.gov The gp11 protein is an integral part of one of the six baseplate wedges. uniprot.orgnih.gov The assembly of each wedge involves a strict sequence of protein additions. nih.gov

The direct interacting partner that initiates the wedge assembly is gp10, to which gp11 binds. nih.govnih.gov Following the formation of the gp10-gp11 complex, other proteins are added in a specific order to build the wedge. These include gp7, gp8, gp6, gp53, and gp25. nih.gov Therefore, while gp11's primary and initial interaction is with gp10, it becomes an integral part of a larger complex, establishing indirect interactions with these other wedge components. The stable formation of the preceding subcomplex is a prerequisite for the binding of the next protein in the sequence. nih.gov For instance, if gp6 is absent, the assembly halts after the formation of the (gp11)₃(gp10)₃(gp7)(gp8)₂ complex. nih.gov

The entire baseplate is a macromolecular assembly composed of numerous gene products. Cryo-electron microscopy and structural studies have identified gp11 as part of the peripheral baseplate structure, which also includes gp9, gp10, and gp12. pdbj.orguniprot.org This peripheral structure is connected to an inner baseplate (comprising gp6, gp25, gp53), an intermediate section (gp7, gp8), and a central hub. uniprot.orgnih.gov Thus, gp11 is structurally and functionally linked to a large network of proteins within the baseplate.

Interacting PartnerLocation/ComplexNature of Interaction
gp10 Baseplate WedgeDirect, forms initial (gp10)₃(gp11)₃ complex nih.gov
gp12 (Short Tail Fibers) Baseplate PeripheryDirect, connects STF to the baseplate uniprot.orgnih.gov
gp7, gp8, gp6, gp53, gp25 Baseplate WedgeIndirect, part of the same wedge subassembly nih.gov
gp9 Baseplate PeripheryIndirect, part of the peripheral baseplate structure uniprot.orguniprot.org

Comparative Biology and Evolutionary Aspects of Bacteriophage T4 Gene 11 Protein

Identification and Characterization of gp11 Homologs in Related Phages (e.g., Tevenvirinae)

Homologs of bacteriophage T4 gp11 have been identified across a range of related phages, particularly within the Tevenvirinae subfamily, which includes the Tequatrovirus genus to which T4 belongs. These homologs are integral to the baseplate assembly and function, specifically in connecting the short tail fibers to the main body of the baseplate. uniprot.org

Characterization of these homologs often relies on sequence alignment and structural prediction. For instance, analysis of the T1gp11 family, a group of related proteins, reveals that despite variations in length, they maintain a similar beta-sheet secondary structure distribution in their periplasmic domain. researchgate.net This conserved structural motif, typically a short alpha-helical stretch followed by four or more beta-sheet elements connected by flexible linkers, underscores a common functional requirement across different phages. researchgate.net

Even in more distantly related phages, the fundamental role of a gp11-like protein is often conserved. These proteins consistently function as part of the baseplate wedge, a modular component that assembles around a central hub. researchgate.net The identification of these homologs is crucial for understanding the evolutionary relationships and the shared infection mechanisms among the diverse members of the Myoviridae family.

Table 1: Characteristics of Identified gp11 Homologs in Representative Phages

Phage Family/Subfamily Host gp11 Homolog Characteristics Reference
Enterobacteria phage T4 Myoviridae/Tevenvirinae Escherichia coli Forms a homotrimer; connects short tail fibers (gp12) to the baseplate via interaction with gp10. uniprot.orgnih.gov uniprot.orgnih.gov
Enterobacteria phage T1 Siphoviridae Escherichia coli Largest family with 28 members; conserved beta-sheet secondary structure in the periplasmic domain. researchgate.net researchgate.net
Phage P2 Myoviridae/Peduovirinae Escherichia coli Possesses gpX, a small protein with a LysM-like core similar to T4's gp53, suggesting a common evolutionary origin for wedge-stabilizing proteins. nih.gov nih.gov

Evolutionary Conservation of Baseplate Wedge Proteins

The baseplate wedge, of which gp11 is a key component, is a remarkably conserved structural and functional unit among contractile-tailed phages. This conservation extends beyond the Myoviridae to evolutionarily related structures found in bacteria, such as the Type VI Secretion System (T6SS), which functions as a weapon to deliver toxins into competing cells. researchgate.netnih.gov This striking similarity suggests that phage baseplates are highly effective organelles for bacterial infection and that these systems share a common evolutionary ancestor. nih.gov

The assembly of the baseplate itself follows a conserved pathway, with wedges forming independently before associating around a central hub. researchgate.netnih.gov This modular assembly strategy allows for a degree of evolutionary flexibility while maintaining the core functionality of the infection apparatus. The proteins that constitute the wedge are responsible for transmitting the signal from the tail fibers to the sheath, triggering its contraction and subsequent DNA injection. nih.gov

The conservation is not merely structural but also functional. The baseplate stores potential energy in its pre-infection, dome-shaped conformation, which is released during the conformational change to a star-shaped structure upon host recognition. nih.gov This energy is crucial for initiating the forceful penetration of the host cell envelope.

Phylogenetic Analysis of gp11 and its Analogs

Phylogenetic analyses of bacteriophage proteins are powerful tools for tracing their evolutionary histories. While comprehensive phylogenetic studies focusing exclusively on gp11 are not abundant, analyses of other core structural proteins of T4-like phages provide a strong framework for understanding the evolutionary relationships of gp11. The genomes of T4-related phages are known to be mosaic, indicating a history of extensive horizontal gene transfer. nih.gov However, core components of the virion, such as the baseplate proteins, often show a more conserved evolutionary trajectory.

Studies focusing on the evolution of baseplate proteins have suggested that gp10, gp11, and the short tail fiber protein gp12 may have arisen from a common ancestor through gene triplication. nih.gov This hypothesis is supported by their structural and functional similarities, as well as their sequential arrangement in the T4 genome. nih.gov All three proteins form trimers and interact with each other at the periphery of the baseplate. nih.gov

The broader phylogenetic context of T4-like phages, often established using major capsid protein sequences, reveals distinct clades that likely reflect the evolutionary divergence of their baseplate components as well. The similarity observed between the terminase subunits of T4 and vibriophages like KVP40 suggests a divergent evolution from a common ancestor within the Myoviridae family. nih.gov This pattern of divergence within the family likely extends to the baseplate wedge proteins, including gp11.

Table 2: Proposed Evolutionary Events in the History of gp11 and its Analogs

Evolutionary Event Description Supporting Evidence Reference
Gene Triplication A common ancestral gene likely triplicated, giving rise to the genes for gp10, gp11, and gp12. Structural and functional similarities between the three proteins and their sequential genomic location. nih.gov
Divergent Evolution Following gene duplication, the individual proteins evolved distinct but coordinated functions within the baseplate. gp10 acts as a lever, gp11 connects the short tail fibers, and gp12 forms the short tail fibers. nih.gov
Horizontal Gene Transfer The mosaic nature of T4-like phage genomes suggests that modules of genes, potentially including those for baseplate components, have been exchanged between different phage lineages. Comparison of T4-like phage genomes reveals a core set of genes with interspersed regions of high variability. nih.gov

Structural and Functional Divergence of gp11 Homologs in Different Phage Lineages

While the core function of gp11 as a connector for short tail fibers is conserved, there is evidence of structural and functional divergence among its homologs in different phage lineages. This divergence is often linked to the adaptation of phages to new hosts and environments.

Functionally, the divergence of baseplate wedge proteins can have significant consequences for phage biology. For example, mutations in these proteins can lead to an expansion of the phage's host range. This demonstrates that these proteins are not merely static structural components but are also involved in the dynamic process of host recognition and adaptation.

The interaction of the gp11 trimer with the gp10 trimer and the short tail fiber (gp12) trimer is a critical nexus for the function of the baseplate periphery. uniprot.org Subtle changes in the interfaces between these proteins in different phage lineages could lead to significant alterations in the mechanics of tail fiber deployment and, consequently, the efficiency of infection on different bacterial surfaces. The evolution of these interactions is a key area of ongoing research into the molecular arms race between phages and their bacterial hosts.

Future Directions and Emerging Research Avenues for Bacteriophage T4 Gene 11 Protein

Unresolved Questions in gp11 Structure-Function Relationship

The crystal structure of gp11 has been determined, revealing a trimeric protein with each monomer comprising 218 residues folded into three distinct domains. researchgate.net The N-terminal domains of the three monomers form a central, parallel coiled-coil, which is surrounded by the middle "finger" domains. researchgate.net The C-terminal β-annulus domain is likely responsible for the trimerization of the protein. researchgate.net Functionally, gp11 serves as the crucial link between the short tail fibers (STFs), composed of gp12, and the baseplate. researchgate.netutmb.edu This connection is essential for the irreversible attachment of the phage to the host cell surface. utmb.edu

Despite this knowledge, several key questions regarding the structure-function relationship of gp11 remain unanswered. A primary area of investigation is the precise mechanism of signal transduction through gp11. It is understood that the initial binding of the long tail fibers (LTFs) to the host cell triggers a conformational change in the baseplate, leading to the deployment of the STFs. However, the exact molecular interactions and conformational changes within the gp11 trimer that facilitate the transmission of this signal from the baseplate to the STFs are not fully elucidated.

Furthermore, the gp10-gp11 complex, which forms the tail pins at the corners of the baseplate, has a stoichiometry of 3:3. Intriguingly, two of the three gp10 molecules in this complex are linked by a disulfide bond, while the third is not. The functional significance of this asymmetry is currently unknown and presents a compelling puzzle for researchers. Understanding why only two of the three subunits are covalently linked could provide deeper insights into the assembly and activation of the baseplate.

Dynamics of gp11 Conformational Changes during the Infection Process

The infection process of bacteriophage T4 is characterized by a dramatic and irreversible conformational change of the baseplate, transitioning from a high-energy, dome-shaped structure to a low-energy, star-shaped configuration upon host recognition. nih.govpnas.org This transformation is a critical step that leads to the contraction of the tail sheath and the subsequent injection of the phage's genetic material into the host cell.

During this structural rearrangement, gp11 undergoes a significant change in its position and binding partners. aip.org In the pre-infection, dome-shaped conformation, gp11 is bound to the kink region of the STF protein, gp12, holding the STFs in a folded position beneath the baseplate. nih.govaip.org Upon the triggering signal from the LTFs, the baseplate transformation is initiated. As the baseplate transitions to the star-shaped conformation, gp11 releases its connection to gp12 and moves to a new position where it is thought to interact with the proximal long tail fiber protein, gp34. aip.org This movement of gp11 is instrumental in the unfolding and downward extension of the STFs, allowing them to bind tightly to the lipopolysaccharide (LPS) on the surface of the outer membrane of the host cell. aip.org

The precise kinetics and the intermediate conformational states of gp11 during this transition are still areas of active research. High-resolution, time-resolved structural techniques could provide a more detailed picture of the dynamic movements of gp11 and its interactions with other baseplate proteins throughout the infection process.

Role of gp11 in Host Specificity and Adaptation

The host range of bacteriophage T4 is primarily determined by the specificity of its long tail fibers, particularly the distal gp37 subunit, which recognizes and reversibly binds to specific receptors on the bacterial cell surface, such as the OmpC protein or diglucosyl residues in the LPS. asm.orgmdpi.com However, this initial binding is reversible. The irreversible attachment, which commits the phage to infection, is mediated by the short tail fibers. nih.govasm.org

Further research is needed to explore the extent to which gp11 contributes to the adaptation of bacteriophage T4 to new hosts. It is plausible that mutations in gene 11 could arise that alter the dynamics of STF deployment, thereby allowing for more efficient infection of bacterial strains with different cell surface characteristics.

Development of Novel Research Tools Utilizing gp11 (e.g., in nanobiotechnology, not for clinical use)

The unique structural and functional properties of bacteriophage T4 components make them attractive building blocks for various applications in nanobiotechnology. nih.govnih.govmdpi.comresearchgate.net While much of the focus has been on the capsid proteins for surface display and vaccine development, the specific attributes of gp11 also offer intriguing possibilities for the development of novel research tools.

The trimerization domain of gp11, for instance, could be engineered as a scaffold for the controlled, trivalent display of other proteins or peptides. This could be valuable for in vitro studies requiring the precise orientation and spacing of displayed molecules, such as in the investigation of receptor clustering or signal transduction pathways.

Furthermore, the conformational switching mechanism of gp11 could be harnessed to create novel nanosensors. By fusing reporter molecules to gp11, it may be possible to design biosensors that undergo a detectable change (e.g., a change in fluorescence or enzymatic activity) in response to specific molecular triggers that mimic the signals received during phage infection. Such tools could be employed in basic research to study protein-protein interactions or to detect the presence of specific analytes in a sample. The inherent stability and self-assembling properties of phage proteins like gp11 make them robust platforms for the development of such sophisticated nanodevices.

Integrated Systems Biology Approaches to Phage Tail Assembly

The assembly of the bacteriophage T4 tail is a paradigm of complex, hierarchical self-assembly in a biological system. nih.govmdpi.commdpi.com It involves the coordinated action of numerous gene products in a precise sequence to form the baseplate, tail tube, and sheath. The assembly of the baseplate itself is a multi-step process, with different sub-complexes forming independently before coming together to create the final structure.

An integrated systems biology approach, which combines data from genomics, proteomics, structural biology, and bioinformatics, is essential for a comprehensive understanding of this intricate process. nih.gov By constructing detailed computational models of the tail assembly pathway, researchers can simulate the dynamics of the system, predict the effects of mutations in key components like gp11, and identify potential regulatory mechanisms that ensure the fidelity and efficiency of the assembly line.

Such models can help to answer questions that are difficult to address through purely experimental approaches. For example, a systems-level model could be used to investigate how the stoichiometry of different baseplate proteins is regulated and how the sequential order of assembly is maintained. By integrating the known structural data of individual components like gp11, these models can provide a more holistic view of how molecular interactions at the single-protein level give rise to the emergent properties of the entire tail structure. This approach will be invaluable in unraveling the remaining mysteries of bacteriophage T4 morphogenesis.

Q & A

Basic Research Questions

Q. What is the structural role of bacteriophage T4 gene 11 protein (gp11) in viral assembly, and how can its conformation be experimentally validated?

  • Answer: gp11 is a trimeric protein that connects the short tail fibers (STFs) to the baseplate, facilitating irreversible host attachment during infection. Its N-terminal domains form a coiled-coil structure, while the C-terminal β-annulus domain enables trimerization and interaction with the baseplate . To validate its conformation, X-ray crystallography (e.g., at 2.0 Å resolution using Se-MAD phasing) and cryo-electron microscopy (cryo-EM) can resolve its tertiary structure and dynamic interactions with gp10 (baseplate protein) and gp12 (STFs) . Comparative structural analysis with gp9 (long tail fiber connector) further clarifies domain-specific functional adaptations .

Q. How does gp11 contribute to the bacteriophage T4 infection mechanism?

  • Answer: gp11 mediates the transition from reversible long tail fiber (LTF) binding to irreversible STF attachment, triggering baseplate restructuring from a hexagonal to star-shaped conformation. This transition enables DNA ejection into the host. Researchers can study this using in vitro binding assays with purified gp11, gp10, and gp12, coupled with fluorescence microscopy to track conformational changes in the baseplate . Mutagenesis of the β-annulus domain (e.g., disrupting trimerization) can confirm its role in STF anchoring .

Advanced Research Questions

Q. What experimental strategies are recommended to analyze gp11 interactions with other T4 proteins during baseplate assembly?

  • Answer:

  • Co-immunoprecipitation (Co-IP): Use antibodies against gp11 to isolate complexes from E. coli lysates expressing T4 proteins. SDS-PAGE and mass spectrometry identify interacting partners (e.g., gp10, gp12) .
  • Affinity chromatography: Immobilize gp11 on agarose resin to capture binding partners from T4-infected cell extracts. Fractionation and gel electrophoresis (as in ) can resolve protein complexes .
  • Structural crosslinking: Employ chemical crosslinkers (e.g., glutaraldehyde) to stabilize transient interactions for cryo-EM or crystallographic studies .

Q. How can researchers resolve contradictions in gp11’s oligomerization mechanism observed across studies?

  • Answer: Discrepancies may arise from differing experimental conditions (e.g., pH, ionic strength) or truncation variants. To address this:

  • Site-directed mutagenesis: Target residues in the β-annulus (e.g., hydrophobic core) to assess trimer stability via size-exclusion chromatography or analytical ultracentrifugation .
  • Comparative studies: Use full-length gp11 versus truncated constructs (e.g., lacking the coiled-coil domain) in crystallization trials to identify essential oligomerization motifs .
  • Dynamic light scattering (DLS): Monitor oligomeric state changes under varying biochemical conditions .

Q. What methodologies are suitable for studying gp11’s role in recombination-dependent DNA replication?

  • Answer: Although gp11 is primarily structural, its potential indirect roles in replication (via baseplate-DNA interactions) can be explored using:

  • Electrophoretic mobility shift assays (EMSAs): Test gp11’s DNA-binding affinity using fluorescently labeled single/double-stranded DNA .
  • In vitro replication assays: Combine gp11 with T4 replication proteins (e.g., gp43 DNA polymerase, gp32 SSB) to assess replication efficiency in the presence/absence of gp11 .
  • Single-molecule imaging: Track gp11’s localization relative to replication forks using fluorescently tagged proteins in real-time .

Methodological Considerations

Q. How can researchers generate functional gp11 mutants to dissect its role in T4 morphogenesis?

  • Answer:

  • Error-prone PCR: Introduce random mutations into the gene 11 sequence, followed by selection for temperature-sensitive or assembly-defective phage variants .
  • CRISPR-Cas9 editing: Engineer E. coli hosts with Cas9 and guide RNAs targeting gene 11 to generate precise knockouts or domain-specific mutations .
  • Complementation assays: Express wild-type or mutant gp11 in trans to rescue phage viability in gene 11-deficient T4 mutants .

Q. What high-resolution techniques are critical for mapping gp11’s interaction network within the T4 virion?

  • Answer:

  • Cryo-ET (cryo-electron tomography): Resolve gp11’s spatial arrangement in intact virions at near-atomic resolution .
  • Hydrogen-deuterium exchange mass spectrometry (HDX-MS): Identify conformational changes in gp11 upon binding to gp10 or gp12 .
  • Fluorescence resonance energy transfer (FRET): Label gp11 and adjacent proteins (e.g., gp12) with compatible fluorophores to probe proximity during baseplate assembly .

Data Interpretation and Conflict Resolution

Q. How should researchers address discrepancies in gp11’s reported binding affinities for STFs?

  • Answer: Variability may stem from differences in protein purity or assay formats. Standardize protocols by:

  • Surface plasmon resonance (SPR): Measure real-time binding kinetics between immobilized gp11 and soluble gp12 under controlled buffer conditions .
  • Isothermal titration calorimetry (ITC): Quantify thermodynamic parameters (e.g., ΔG, ΔH) to compare affinities across studies .
  • Negative-stain EM: Visualize gp11-gp12 complexes to confirm stoichiometry and binding orientation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.